![molecular formula C16H19F3N4O2 B13639919 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13639919.png)
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[31This compound is particularly noted for its role as a ketohexokinase (KHK) inhibitor, which has implications in the treatment of metabolic disorders such as nonalcoholic fatty liver disease (NAFLD) and insulin resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid involves multiple steps, starting from the preparation of the azetidinyl and pyrimidinyl intermediates. The key steps include:
Formation of the Azetidinyl Intermediate: This involves the reaction of 2-methylazetidine with appropriate reagents to introduce the azetidinyl group.
Synthesis of the Pyrimidinyl Intermediate:
Coupling Reaction: The azetidinyl and pyrimidinyl intermediates are then coupled under specific conditions to form the bicyclohexane structure.
Final Acetylation: The final step involves the acetylation of the bicyclohexane structure to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
化学反应分析
Types of Reactions
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidinyl and pyrimidinyl moieties.
Reduction: Reduction reactions can occur, especially at the trifluoromethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine ring can be replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-trifluoromethylated products.
科学研究应用
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The compound exerts its effects primarily by inhibiting the enzyme ketohexokinase (KHK). This inhibition prevents the phosphorylation of fructose to fructose-1-phosphate, thereby reducing the metabolic burden associated with high fructose consumption. The molecular targets include the active site of KHK, where the compound binds and blocks the enzyme’s activity .
相似化合物的比较
Similar Compounds
PF-06835919: Another KHK inhibitor with a similar structure and function.
3-Azabicyclo[3.1.0]hexane Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid is unique due to its specific combination of the azetidinyl, trifluoromethyl, and pyrimidinyl groups, which confer distinct chemical and biological properties. Its ability to inhibit KHK with high potency sets it apart from other similar compounds .
属性
分子式 |
C16H19F3N4O2 |
|---|---|
分子量 |
356.34 g/mol |
IUPAC 名称 |
2-[3-[2-(2-methylazetidin-1-yl)-6-(trifluoromethyl)pyrimidin-4-yl]-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid |
InChI |
InChI=1S/C16H19F3N4O2/c1-8-2-3-23(8)15-20-12(16(17,18)19)5-13(21-15)22-6-10-9(4-14(24)25)11(10)7-22/h5,8-11H,2-4,6-7H2,1H3,(H,24,25) |
InChI 键 |
MDUYWDNWFXSMJJ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN1C2=NC(=CC(=N2)N3CC4C(C3)C4CC(=O)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(3-Hydroxy-4,5-dimethoxyphenyl)-2,3-dimethylbutyl]-2,3-dimethoxyphenol](/img/structure/B13639841.png)
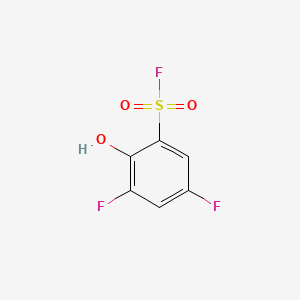
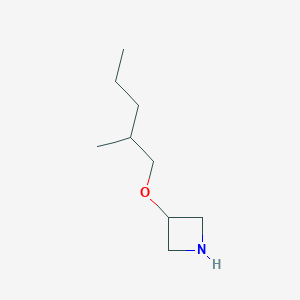
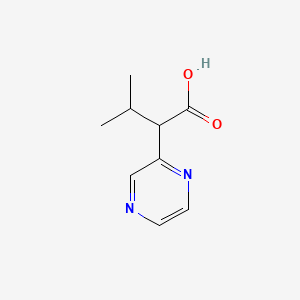
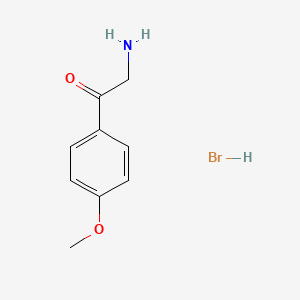
![3-(4-Methylphenoxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13639863.png)

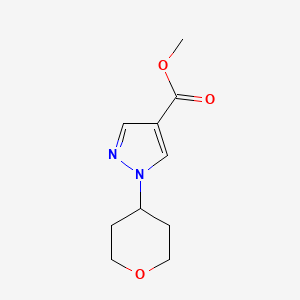
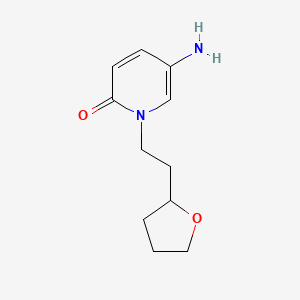

![{[1-(2-Methoxyethyl)cyclobutyl]methyl}(propyl)amine](/img/structure/B13639900.png)

![3-(2-(3-Methylpiperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13639916.png)
